2'-Hydroxybutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

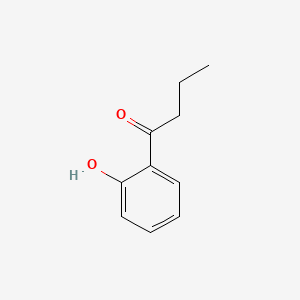

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDQIKIAWOAOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183070 | |

| Record name | 2'-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-61-8 | |

| Record name | 2-Hydroxybutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenjuntong | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENJUNTONG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3R09N552F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2'-Hydroxybutyrophenone: A Technical Guide to a Versatile Organic Intermediate

Introduction

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its reactivity, versatility, and efficiency in forming complex molecular architectures. 2'-Hydroxybutyrophenone (CAS No. 2887-61-8), also known as 1-(2-hydroxyphenyl)butan-1-one, has emerged as a pivotal building block, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Its structure, which features a phenolic hydroxyl group positioned ortho to a butyryl substituent on a benzene ring, provides two distinct and highly reactive sites for chemical modification.[1] This unique arrangement allows chemists to perform sequential or selective functionalization, making it an invaluable precursor for a wide array of more complex molecules, including various Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow solid or liquid, with solubility in common organic solvents like ethanol and ether, but not in water.[4] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| CAS Number | 2887-61-8 | [2][6] |

| Appearance | Colorless to pale yellow solid/liquid | [2][4] |

| Melting Point | ~10 °C (Some sources state 40-42 °C) | [4] |

| Boiling Point | ~251.7 °C at 760 mmHg | [4][5] |

| Density | ~1.1 g/cm³ | [5] |

| Flash Point | ~104.7 °C | [4][5] |

| pKa | 8.07 ± 0.30 (Predicted) | [2][4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [4] |

Synthesis of this compound: The Fries Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones, including this compound, is the Fries rearrangement.[7] This reaction involves the transformation of a phenolic ester—in this case, phenyl butyrate—into an ortho- or para-hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Mechanistic Insight

The mechanism of the Fries rearrangement is a classic example of electrophilic aromatic substitution.[8] The process is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This coordination is favored over the phenolic oxygen because the carbonyl oxygen is a more electron-rich Lewis base.[8] This complexation polarizes the ester bond, leading to the generation of a free acylium carbocation (CH₃CH₂CH₂CO⁺).[8] This highly electrophilic intermediate then attacks the activated aromatic ring at either the ortho or para position.[9]

The regioselectivity of the reaction is highly dependent on the reaction conditions:

-

Temperature: Low temperatures (below 60°C) kinetically favor the formation of the para-isomer (4'-Hydroxybutyrophenone), while high temperatures (above 160°C) thermodynamically favor the ortho-isomer (this compound).[7][8][9] This is because the ortho-product can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher energies.[7]

-

Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas the ratio of the para product increases with solvent polarity.[7][8]

The reaction is completed by acidic hydrolysis, which liberates the final hydroxyketone product from its aluminum complex.[10]

Caption: Key stages in the synthesis of this compound via the Fries Rearrangement.

Role as a Versatile Intermediate: Key Reactions

The synthetic utility of this compound stems from the distinct reactivity of its phenolic hydroxyl group and its ketone moiety. This allows for a wide range of transformations, making it a valuable precursor.

Reactions at the Hydroxyl Group (O-Alkylation)

The acidic phenolic proton can be easily removed by a base to form a phenoxide ion. This highly nucleophilic species readily participates in Williamson ether synthesis, an O-alkylation reaction, with various alkyl halides.[11][12] This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and receptor binding affinity.

General Scheme: this compound + R-X (Alkyl Halide) + Base (e.g., K₂CO₃, NaH) → 2'-(Alkoxy)butyrophenone + Salt + H₂O

This pathway is crucial for synthesizing pharmaceutical agents where an ether linkage is a key structural feature.

Reactions at the Carbonyl Group

The ketone's carbonyl group is electrophilic and susceptible to a variety of nucleophilic additions and condensation reactions. Key transformations include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates a new chiral center, opening pathways for the synthesis of enantiomerically pure compounds.

-

Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in aldol or Claisen-type condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons.

-

Reductive Amination: The ketone can react with an amine to form an imine, which can then be reduced in situ to form a secondary amine. This is a powerful method for introducing nitrogen-containing functional groups.

Core Applications in Pharmaceutical Synthesis

This compound is a well-established intermediate in the synthesis of several pharmaceuticals.[1][2][9] Its structural framework is a common feature in drugs targeting a range of therapeutic areas.[1]

Case Study: Synthesis of Vasodilators

A prominent application of this compound is as a precursor for vasodilating drugs like Nylidrin and Isoxsuprine . The synthesis typically follows a multi-step pathway that leverages the reactivity of both the hydroxyl and ketone functional groups.

The general synthetic workflow can be outlined as follows:

Caption: A typical synthetic route from this compound to a pharmaceutical active ingredient.

This pathway demonstrates how the initial intermediate is sequentially modified: first at the carbon alpha to the ketone, then via substitution to introduce the amino side chain, and finally by reducing the ketone to the corresponding alcohol found in the final drug structure.

Experimental Protocol: O-Alkylation of this compound

This protocol provides a representative, self-validating procedure for the Williamson ether synthesis using this compound as the starting material.

Objective: To synthesize 2'-ethoxybutyrophenone.

Materials:

-

This compound (1.0 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of starting material).

-

Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.

-

Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. An excess of the alkylating agent ensures the reaction goes to completion.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude oil in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Self-Validation: The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2'-ethoxybutyrophenone.

-

Purification & Characterization: a. Purify the crude product via flash column chromatography on silica gel if necessary. b. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Conclusion

This compound stands as a testament to the power of functional group synergy in organic synthesis. Its dual reactive centers—the phenolic hydroxyl and the ketone carbonyl—provide a robust platform for constructing a diverse range of complex organic molecules. Its central role in the synthesis of important pharmaceuticals underscores its industrial relevance. A thorough understanding of its synthesis via the Fries rearrangement and its subsequent chemical transformations is essential for chemists and researchers aiming to leverage this versatile intermediate in drug discovery and fine chemical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Butyrophenone, 2'-hydroxy- | CAS#:2887-61-8 | Chemsrc [chemsrc.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. benchchem.com [benchchem.com]

Chemical properties and structure of 2'-Hydroxybutyrophenone.

An In-depth Technical Guide to 2'-Hydroxybutyrophenone: Structure, Properties, and Applications

Foreword

As a cornerstone intermediate in synthetic chemistry, this compound (CAS No. 2887-61-8) presents a fascinating case study in the interplay of structure and reactivity. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the causality behind its properties and applications. We will delve into its structural characterization, the strategic nuances of its synthesis, and its role as a versatile precursor in the creation of high-value molecules. Our approach is grounded in established principles, providing a self-validating framework for understanding and utilizing this important compound.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1-(2-Hydroxyphenyl)butan-1-one, is an aromatic ketone with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure is characterized by a butyryl group attached to a phenyl ring, with a hydroxyl group (-OH) at the ortho position relative to the carbonyl group.[3] This specific arrangement—the ortho-hydroxyaryl ketone motif—is pivotal to its chemical behavior, introducing intramolecular hydrogen bonding possibilities that influence its physical properties and reactivity.

This intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen leads to a lower than expected melting point and affects its spectroscopic signature. The compound typically appears as a colorless to pale yellow solid or powder.[1][3]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2887-61-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | Colorless to pale yellow solid/powder | [1][3] |

| Melting Point | ~10°C to 42°C | [1] |

| Boiling Point | ~251.67°C to 253.7°C | [1][4] |

| Density | ~1.1 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [1][3] |

| pKa | 8.07 ± 0.30 (Predicted) | [1][3] |

| Flash Point | ~104.7°C | [1][4] |

| Refractive Index | ~1.535 - 1.5379 | [1][4] |

Spectroscopic Characterization: A Structural Confirmation Framework

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating data set.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. A key feature is a very broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded phenol.[5] The presence of the conjugated ketone is confirmed by a strong C=O stretching absorption around 1640-1680 cm⁻¹. Additional significant peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyryl chain (below 3000 cm⁻¹), and C=C stretching absorptions in the 1450-1600 cm⁻¹ region for the aromatic ring.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. The phenolic -OH proton typically appears as a downfield singlet, its chemical shift influenced by concentration and solvent. The aromatic protons on the substituted ring will appear in the δ 6.8-7.8 ppm region, exhibiting complex splitting patterns (e.g., doublets, triplets) that reveal their substitution pattern. The two methylene groups (-CH₂-) of the butyryl chain will show distinct signals, likely in the δ 2.5-3.0 ppm (alpha to the carbonyl) and δ 1.6-1.8 ppm regions, with characteristic splitting from adjacent protons. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9-1.0 ppm.

-

¹³C NMR: The carbon spectrum will show 10 distinct signals. The carbonyl carbon is the most deshielded, appearing around δ 200-205 ppm. The aromatic carbons will resonate in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group appearing further downfield. The aliphatic carbons of the butyryl chain will be found in the upfield region (δ 10-40 ppm).

-

-

Mass Spectrometry (MS): In a mass spectrum, this compound will exhibit a molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[4] Characteristic fragmentation patterns would include alpha-cleavage, leading to the loss of a propyl radical (C₃H₇•) to give a prominent peak at m/z = 121, and cleavage yielding an acylium ion.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| IR | O-H Stretch (Phenol) | 3300-3400 cm⁻¹ (Broad) |

| C=O Stretch (Ketone) | ~1640-1680 cm⁻¹ (Strong) | |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| ¹H NMR | Ar-H (Aromatic) | δ 6.8-7.8 ppm (multiplets) |

| -OH (Phenol) | δ 4.0-7.0 ppm (singlet, broad) | |

| -COCH₂- | δ 2.5-3.0 ppm (triplet) | |

| -CH₂CH₂- | δ 1.6-1.8 ppm (sextet) | |

| -CH₃ | δ 0.9-1.0 ppm (triplet) | |

| MS | Molecular Ion (M⁺) | m/z = 164 |

| Major Fragment | m/z = 121 ([M-C₃H₇]⁺) |

Synthesis and Reactivity

The Fries Rearrangement: A Strategic Synthesis

The industrial synthesis of this compound and other hydroxyaryl ketones is dominated by the Fries rearrangement.[7][8] This powerful reaction transforms a phenolic ester—in this case, phenyl butyrate—into a mixture of ortho- and para-hydroxyaryl ketones using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9]

The choice of reaction conditions is critical for directing the regioselectivity. The formation of the ortho isomer (this compound) is favored at higher temperatures (typically >160°C), while lower temperatures (<60°C) tend to yield the para-substituted product (4'-Hydroxybutyrophenone).[7][8] This temperature dependence is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[7]

References

- 1. chembk.com [chembk.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Butyrophenone, 2'-hydroxy- | CAS#:2887-61-8 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. benchchem.com [benchchem.com]

Common synonyms for 2'-Hydroxybutyrophenone like 1-(2-Hydroxyphenyl)-1-butanone.

An In-depth Technical Guide to 2'-Hydroxybutyrophenone: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2887-61-8), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates the compound's extensive synonym list, including its IUPAC name, 1-(2-Hydroxyphenyl)-1-butanone, to ensure clarity and precise identification for researchers and scientists. Key physicochemical properties are systematically tabulated for easy reference. A significant focus is placed on its synthesis, with a detailed exploration of the Fries rearrangement—a classic and industrially relevant method for producing hydroxyaryl ketones. The guide explains the underlying reaction mechanism, the influence of reaction conditions on regioselectivity, and provides a validated experimental protocol. Furthermore, its critical role as a versatile building block in drug development and the synthesis of Active Pharmaceutical Ingredients (APIs) is thoroughly discussed, supported by authoritative references. This document is intended to serve as a vital resource for professionals in drug discovery, process chemistry, and materials science.

Introduction

This compound is an organic compound characterized by a butyrophenone core with a hydroxyl group at the ortho position of the phenyl ring.[1] Its chemical structure offers strategic points for modification, making it an invaluable intermediate for constructing more complex molecular architectures. This versatility is particularly leveraged in the pharmaceutical sector, where it serves as a crucial starting material or building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] The compound's utility also extends to the fragrance industry and the manufacturing of specialty fine chemicals.[3][4] A clear understanding of its nomenclature is paramount for researchers to navigate the extensive body of literature and ensure the correct material is sourced for their synthetic endeavors. This guide aims to consolidate this information, providing a detailed examination of its properties, synthesis, and applications.

Nomenclature and Synonyms: Establishing a Common Language

Precise chemical identification is fundamental to scientific research and development. This compound is known by a variety of names across different chemical databases, suppliers, and publications. The IUPAC name, 1-(2-Hydroxyphenyl)butan-1-one , provides a systematic and unambiguous identifier based on its molecular structure.[5] However, numerous common synonyms are frequently encountered.

The compound is registered under CAS Number 2887-61-8 .[1] This unique numerical identifier is the most reliable way to identify the substance regardless of the naming convention used.

Commonly used synonyms include:

-

1-Butanone, 1-(2-hydroxyphenyl)-[4]

-

Butyrophenone, 2'-hydroxy-[3]

-

o-Hydroxybutyrophenone[1]

-

2-Butyrylphenol[1]

-

Propyl 2-hydroxyphenyl ketone[1]

-

Fenjuntong[6]

-

AI3-11702[5]

Caption: Chemical identifiers for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3][5] |

| Molecular Weight | 164.20 g/mol | [3][7] |

| CAS Number | 2887-61-8 | [1][3][5] |

| Appearance | Colorless to pale yellow solid/crystalline powder | [1][3] |

| Melting Point | ~10°C to 42°C (Varies by source) | [3] |

| Boiling Point | ~251-254 °C at 760 mmHg | [3][7] |

| Density | ~1.1 g/cm³ | [7] |

| Flash Point | ~104.7 °C | [3][7] |

| pKa | ~8.07 (Predicted) | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1][3] |

Synthesis and Mechanistic Insights: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is of significant industrial importance.[8] While direct Friedel-Crafts acylation of phenols often yields undesired O-acylated products (esters), the Fries rearrangement provides an effective pathway by converting a phenolic ester into the target hydroxyaryl ketone.[8][9]

Reaction Mechanism

The Fries rearrangement is an organic rearrangement reaction catalyzed by a Lewis acid (e.g., aluminum chloride, AlCl₃) or a strong Brønsted acid.[9][10] The reaction involves the migration of an acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily targeting the ortho and para positions.[9][11]

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[9][11]

-

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group.

-

Rearrangement & Cleavage: This coordination polarizes the ester linkage, leading to the cleavage of the carbon-oxygen bond and the formation of a resonance-stabilized acylium ion.[9][10]

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[9][11]

-

Hydrolysis: The final product is liberated upon hydrolysis of the resulting complex.[9]

Regioselectivity: The Role of Temperature

A key feature of the Fries rearrangement is that the regioselectivity—the preference for substitution at the ortho versus the para position—can be controlled by adjusting the reaction temperature.[8]

-

Low Temperatures (<60°C): Favor the formation of the para isomer (4'-Hydroxybutyrophenone). This is a result of kinetic control.[11]

-

High Temperatures (>160°C): Favor the formation of the ortho isomer (this compound). The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[8][11]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 2887-61-8 [amp.chemicalbook.com]

- 7. Butyrophenone, 2'-hydroxy- | CAS#:2887-61-8 | Chemsrc [chemsrc.com]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. pharmdguru.com [pharmdguru.com]

The Ascendant Role of 2'-Hydroxybutyrophenone in Modern Drug Discovery: A Technical Guide to Emerging Research Applications

Abstract

2'-Hydroxybutyrophenone, a seemingly unassuming aromatic ketone, is rapidly emerging from the background of chemical intermediates to the forefront of innovative drug discovery and development. Traditionally recognized for its role as a versatile building block in organic synthesis, recent investigations have begun to unveil its intrinsic bioactivity and its potential as a scaffold for a new generation of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of this compound. Moving beyond its established use, this document delves into its promising roles in the development of novel antioxidant, anti-inflammatory, neuroprotective, and anticancer compounds. Detailed synthetic protocols, mechanistic insights, and quantitative data are presented to empower researchers to explore and expand upon these exciting new frontiers.

Introduction: Re-evaluating a Versatile Intermediate

For decades, this compound (CAS: 2887-61-8; Formula: C₁₀H₁₂O₂) has been a reliable workhorse in the fine chemical industry, primarily utilized in the synthesis of more complex active pharmaceutical ingredients (APIs), including certain antipsychotic and antidepressant drugs.[1] Its unique structure, featuring a reactive hydroxyl group ortho to a butyryl chain on a phenyl ring, provides strategic points for chemical modification, making it an invaluable intermediate.[2] However, a paradigm shift is underway. The scientific community is now recognizing that the inherent structural motifs of this compound may themselves confer significant biological activity, paving the way for its direct investigation and derivatization into novel therapeutic candidates.

This guide will navigate the evolving landscape of this compound research, focusing on three key emerging areas:

-

Antioxidant and Anti-inflammatory Applications: Leveraging the phenolic hydroxyl group to quench free radicals and modulate inflammatory pathways.

-

Neuroprotective Scaffolds: Exploring its potential as a precursor for compounds targeting neurodegenerative diseases.

-

Anticancer Drug Development: Utilizing the butyrophenone backbone to design novel cytotoxic and cytostatic agents.

We will explore the causality behind experimental designs, provide validated, step-by-step protocols, and present data in a clear, comparative format to facilitate immediate application in the laboratory.

Core Physicochemical Properties and Synthesis

A thorough understanding of this compound's fundamental characteristics is paramount for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 2887-61-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | Approximately 10 °C | [4] |

| Boiling Point | 130-132 °C at 10 Torr | [4] |

| Solubility | Soluble in common organic solvents like ethanol and ether; insoluble in water. | [3] |

Synthesis via Fries Rearrangement: A Validated Protocol

The Fries rearrangement is a robust and widely adopted method for the synthesis of hydroxyaryl ketones from phenolic esters, making it a cornerstone for the production of this compound.[5][6] This reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity towards the ortho (2') or para (4') isomer can be controlled by reaction conditions such as temperature.[6]

Reaction Scheme:

Figure 1: Fries Rearrangement for this compound synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenyl butyrate (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as nitrobenzene or carbon disulfide.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Conditions for Ortho-Isomer: For the preferential synthesis of this compound, heat the reaction mixture to a temperature above 160°C.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Emerging Application I: Precursor for Potent Antioxidant and Anti-inflammatory Agents

The phenolic hydroxyl group in this compound is a key structural feature that imparts antioxidant potential. This moiety can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in numerous diseases. Furthermore, this compound serves as an excellent starting material for the synthesis of 2'-hydroxychalcones, a class of compounds renowned for their significant antioxidant and anti-inflammatory activities.[2][7]

Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an aromatic ketone (in this case, this compound) with an aromatic aldehyde in the presence of a base.[8][9]

Reaction Workflow:

Figure 2: Claisen-Schmidt condensation workflow for 2'-hydroxychalcone synthesis.

Detailed Protocol for 2'-Hydroxychalcone Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (20% w/v), dropwise at room temperature.[1]

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the crude 2'-hydroxychalcone.

-

Purification: Filter the crude product, wash with cold water until the washings are neutral to litmus, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of a compound.[4][11]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of the synthesized 2'-hydroxychalcone derivative in methanol. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

Assessment of Anti-inflammatory Potential: Cell-Based Assays

The anti-inflammatory properties of this compound derivatives can be evaluated using various cell-based assays that measure the inhibition of key inflammatory mediators.[6][12]

Protocol for Measuring Nitric Oxide (NO) Inhibition in Macrophages:

-

Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in a 96-well plate until confluent.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of the test compound that inhibits LPS-induced NO production by 50% (IC₅₀).

Emerging Application II: A Scaffold for Neuroprotective Agents

The butyrophenone scaffold is a well-established pharmacophore in neuroleptic drugs. Emerging research now suggests that derivatives of this compound may hold promise as neuroprotective agents for the treatment of neurodegenerative diseases.[13][14] The mechanism of action is hypothesized to involve the modulation of signaling pathways related to oxidative stress and apoptosis.[15]

Rationale for Neuroprotection

The neuroprotective potential of this compound derivatives can be attributed to several factors:

-

Antioxidant Properties: As discussed earlier, the ability to scavenge reactive oxygen species (ROS) is crucial in protecting neurons from oxidative damage, a key factor in neurodegeneration.[15]

-

Modulation of Signaling Pathways: Butyrophenone derivatives have been shown to interact with various signaling pathways implicated in neuronal survival and death, such as the MAPK and PI3K/Akt pathways.[16]

-

Structural Similarity to Known Neuroprotective Agents: The core structure of this compound is present in various natural and synthetic compounds with demonstrated neuroprotective effects.[17][18]

Synthetic Strategies for Neuroprotective Derivatives

The synthesis of neuroprotective agents from this compound often involves modifications at the hydroxyl and carbonyl groups to introduce functionalities that can enhance blood-brain barrier permeability and target specific neuronal receptors or enzymes.

Hypothetical Signaling Pathway Modulation:

Figure 3: Potential neuroprotective mechanism of this compound derivatives.

Emerging Application III: A Building Block for Novel Anticancer Therapeutics

The structural framework of this compound is being explored for the development of new anticancer agents. Related compounds, such as 2'-hydroxychalcones and 2'-hydroxyflavanones, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[19][20]

Rationale for Anticancer Activity

The anticancer potential of derivatives from this compound is thought to arise from their ability to:

-

Induce Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibit Cell Cycle Progression: Arresting the uncontrolled proliferation of cancer cells.

-

Modulate Cancer-Related Signaling Pathways: Interfering with pathways crucial for tumor growth and survival, such as the NF-κB pathway.

In Vitro Evaluation of Cytotoxicity

A fundamental step in assessing the anticancer potential of newly synthesized this compound derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a common and reliable method for this purpose.[21]

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Conclusion and Future Directions

This compound is transitioning from a simple chemical intermediate to a molecule of significant interest in its own right and as a versatile scaffold for drug discovery. The emerging research into its potential as a precursor for antioxidant, anti-inflammatory, neuroprotective, and anticancer agents highlights a promising future for this compound. The synthetic protocols and bioassay methodologies detailed in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

-

Expanding the library of this compound derivatives: Systematic modifications of the core structure will likely lead to compounds with enhanced potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.

-

In vivo efficacy studies: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to evaluate their therapeutic potential in a physiological context.

The journey of this compound in drug discovery is just beginning, and its continued exploration holds the promise of delivering novel and effective therapies for a range of human diseases.

References

- 1. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The neuroprotective effects of β-hydroxybutyrate on Aβ-injected rat hippocampus in vivo and in Aβ-treated PC-12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Enhanced anti-tumor activity and cytotoxic effect on cancer stem cell population of metformin-butyrate compared with metformin HCl in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanisms of Action of 2'-Hydroxybutyrophenone in Biological Systems

Executive Summary

2'-Hydroxybutyrophenone (CAS 2887-61-8) is a synthetic organic compound primarily recognized for its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. Despite its widespread use in chemical synthesis, its intrinsic biological activities and potential mechanisms of action remain largely unexplored. This guide synthesizes information from structurally related compounds and parent chemical classes to propose three primary, testable hypotheses for its potential biological effects. The core structural features—a butyrophenone scaffold, a phenolic hydroxyl group, and a butyryl side chain—suggest potential for:

-

Neuromodulatory Activity: Stemming from the well-established pharmacology of the butyrophenone class, which includes potent dopamine and serotonin receptor antagonists[3][4].

-

Antioxidant and Cytoprotective Effects: Attributed to the phenolic hydroxyl group, a common moiety in free-radical scavenging molecules[5][6].

-

Anti-inflammatory and Metabolic Modulation: Drawing parallels with endogenous molecules like beta-hydroxybutyrate (β-OHB), a ketone body known to modulate inflammatory signaling pathways[7][8].

This document provides the scientific rationale behind each hypothesis and details robust, self-validating experimental workflows to systematically investigate these potential mechanisms.

Introduction to this compound: Structure and Context

This compound is an aromatic ketone with the molecular formula C₁₀H₁₂O₂[1][9]. Its structure consists of a phenyl ring substituted with a hydroxyl group at the ortho position (2') relative to a butyryl (butan-1-one) group.

| Property | Value | Source(s) |

| CAS Number | 2887-61-8 | [1][9] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][10] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1][11] |

The compound's primary documented application is as a building block in organic synthesis, particularly for creating more complex molecules for the pharmaceutical industry[2]. The strategic placement of the hydroxyl and ketone groups offers multiple reactive sites for chemical modification. However, this same architecture suggests inherent potential for biological activity, which forms the basis of this guide.

Hypothesized Mechanism I: Neuromodulatory Activity via Receptor Interaction

Scientific Rationale: The Butyrophenone Precedent

The butyrophenone chemical class is foundational to the development of numerous antipsychotic drugs, with Haloperidol being a primary example[3][12]. The core mechanism for this class involves antagonism of dopamine D2 receptors in the central nervous system. Furthermore, many butyrophenone derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes, which is believed to contribute to their efficacy against a wider range of symptoms[4][13]. Given that this compound shares this fundamental scaffold, it is logical to postulate that it may interact with these same neuroreceptors.

Experimental Workflow: Receptor Binding and Functional Analysis

To validate this hypothesis, a two-stage approach is necessary: first, to determine if binding occurs, and second, to characterize the functional consequence of that binding (i.e., agonist or antagonist activity).

Caption: Workflow for assessing neuroreceptor binding and functional activity.

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the target receptor.

-

Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

-

Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A) at high concentration.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail and vials.

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the control competitor.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Hypothesized Mechanism II: Antioxidant Activity

Scientific Rationale: The Role of the Phenolic Hydroxyl Group

Phenolic compounds are among the most well-documented antioxidants. The hydroxyl (-OH) group attached to the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions[14]. Molecules structurally similar to this compound, such as other hydroxyacetophenones and chalcones, have demonstrated significant antioxidant activity in various assays[5][6]. This suggests a strong possibility that this compound could function as a direct free-radical scavenger or an indirect modulator of cellular redox status.

Experimental Workflow: In Vitro and Cell-Based Antioxidant Capacity

A comprehensive assessment involves both chemical-based assays to measure direct scavenging ability and cell-based assays to determine cytoprotective effects against oxidative stress.

-

Objective: To measure the capacity of this compound to directly scavenge the stable DPPH free radical.

-

Principle: DPPH is a stable purple radical that, upon accepting a hydrogen atom from an antioxidant, is reduced to the yellow, non-radical form. The decrease in absorbance is proportional to the antioxidant activity[15].

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a plate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot this against the log concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Reaction showing DPPH radical neutralization by an antioxidant.

Anticipated Data Summary

Quantitative results from antioxidant assays should be summarized for clear comparison.

| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µmol Fe(II)/mg) |

| This compound | Experimental Value | Experimental Value |

| Ascorbic Acid (Control) | Reference Value | Reference Value |

| Trolox (Control) | Reference Value | Reference Value |

Hypothesized Mechanism III: Anti-inflammatory and Metabolic Signaling

Scientific Rationale: Analogy to Beta-Hydroxybutyrate (β-OHB)

The butyryl moiety of this compound bears a structural resemblance to butyrate and β-OHB. β-OHB, an endogenous ketone body, is not just a fuel source but also a signaling molecule with potent anti-inflammatory properties[7]. It has been shown to inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines like IL-1β and IL-6[16]. One key mechanism for this is its action as a ligand for the G-protein coupled receptor HCA2 (GPR109a)[7]. Furthermore, β-OHB can modulate transcription factors involved in inflammation and stress resistance, such as FoxO1, and inhibit histone deacetylases (HDACs)[8]. This precedent suggests that this compound could potentially engage similar anti-inflammatory pathways.

Experimental Workflow: Cellular Models of Inflammation

To test this hypothesis, the effect of the compound on key inflammatory pathways can be measured in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Hypothesized inhibition of the pro-inflammatory NF-κB pathway.

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.

-

Methodology:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various non-toxic concentrations of this compound (or vehicle) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an unstimulated control group.

-

Collect the cell culture supernatant.

-

Measure the concentration of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare cytokine levels in the LPS + compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.

-

Synthesis and Future Directions

This guide outlines a scientifically-grounded, multi-pronged strategy to investigate the potential biological activities of this compound. The proposed mechanisms—neuromodulation, antioxidation, and anti-inflammation—are not mutually exclusive and may act in concert.

-

Positive findings in receptor binding assays would warrant further investigation into downstream functional effects and potential applications in CNS disorders.

-

Demonstrated antioxidant activity could position the molecule as a cytoprotective agent, relevant in conditions characterized by high oxidative stress.

-

Evidence of anti-inflammatory effects would open avenues for its development in inflammatory or metabolic diseases.

The logical next step following the validation of any of these in vitro mechanisms would be to advance the compound into preclinical in vivo models relevant to the observed activity (e.g., rodent models of psychosis, oxidative tissue injury, or systemic inflammation) to assess efficacy, pharmacokinetics, and safety.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Butyrophenone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. sciensage.info [sciensage.info]

- 6. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 2887-61-8 [amp.chemicalbook.com]

- 10. This compound | C10H12O2 | CID 76157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. [Effect of butyrophenone derivatives on D-serotonin reactive structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys [mdpi.com]

- 16. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Hydroxybutyrophenone Isomers: From Structural Rationale to Experimental Validation

Introduction: The Critical Role of Isomerism in Biological Function

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably divergent pharmacological profiles.[1] This guide delves into the fascinating world of hydroxybutyrophenone isomers, exploring the theoretical underpinnings of their potential biological activities and providing a comprehensive framework for their experimental evaluation.

Hydroxybutyrophenones, a class of phenolic compounds, are of significant interest due to their structural similarity to other biologically active phenones. The position of the hydroxyl (-OH) group on the phenyl ring—be it at the ortho (2'-), meta (3'-), or para (4'-) position—profoundly influences the molecule's electronic properties, hydrogen-donating ability, and steric interactions with biological targets. This, in turn, dictates their potential as antioxidant, anti-inflammatory, and neuroprotective agents.

This document is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of how to approach the investigation of hydroxybutyrophenone isomers. We will move from the foundational principles of structure-activity relationships (SAR) to detailed, field-proven experimental protocols, empowering you to design and execute robust, self-validating studies.

Part 1: The Structure-Activity Relationship Landscape of Hydroxybutyrophenone Isomers

The biological activity of phenolic compounds is intrinsically linked to the hydroxyl group. Its ability to donate a hydrogen atom to neutralize free radicals is the cornerstone of antioxidant activity.[2] The positioning of this group relative to the butyryl side chain in hydroxybutyrophenone isomers creates distinct chemical environments that modulate this primary function and influence other biological interactions.

Antioxidant Potential: A Tale of Two Positions

The antioxidant capacity of hydroxybutyrophenone isomers is primarily dictated by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates hydrogen atom transfer to radical species, thereby quenching them.

-

4'-Hydroxybutyrophenone (Para-isomer): In this isomer, the hydroxyl group is positioned at the para position relative to the butyryl group. This arrangement allows for the formation of a stable phenoxyl radical upon hydrogen donation. The unpaired electron can be effectively delocalized across the benzene ring and the carbonyl group, enhancing the radical's stability and making the 4'-isomer a potentially potent antioxidant.[2]

-

2'-Hydroxybutyrophenone (Ortho-isomer): The ortho-isomer presents a different scenario. The proximity of the hydroxyl group to the carbonyl oxygen of the butyryl chain allows for the formation of a strong intramolecular hydrogen bond. This bond increases the BDE of the phenolic hydroxyl group, making it less favorable to donate a hydrogen atom to a free radical compared to the para-isomer.[2]

-

3'-Hydroxybutyrophenone (Meta-isomer): The meta-isomer is expected to have intermediate antioxidant activity. While it doesn't benefit from the extensive resonance stabilization of the 4'-isomer's phenoxyl radical, it is also not hindered by the intramolecular hydrogen bonding seen in the 2'-isomer. Some studies on related phenolic compounds suggest that meta-hydroxyl substitution can result in significant antioxidant activity.

Based on these structural considerations, a clear hypothesis emerges: the antioxidant activity of hydroxybutyrophenone isomers is predicted to follow the order: 4'-isomer > 3'-isomer > 2'-isomer.

Anti-inflammatory and Neuroprotective Activities: Beyond Radical Scavenging

While antioxidant activity is a key facet, the biological effects of hydroxybutyrophenone isomers are likely more complex. Chronic inflammation and oxidative stress are intertwined pathological processes central to numerous diseases, including neurodegenerative disorders.

-

Anti-inflammatory Mechanisms: The anti-inflammatory potential of phenolic compounds often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[1] Studies on the structurally similar p-hydroxyacetophenone have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB pathway. This suggests that 4'-hydroxybutyrophenone may possess similar capabilities.

-

Neuroprotective Mechanisms: Neuroprotection can be conferred through various mechanisms, including the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of neuronal signaling pathways. The ability of β-hydroxybutyrate, a related endogenous ketone body, to exert neuroprotective effects by reducing oxidative stress and inhibiting apoptosis provides a rationale for investigating similar properties in hydroxybutyrophenone isomers.[3]

The following diagram illustrates the logical flow for investigating the biological activities of these isomers, starting from their fundamental structural differences.

Caption: Logical workflow for investigating hydroxybutyrophenone isomers.

Part 2: Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antioxidant, anti-inflammatory, and neuroprotective activities of hydroxybutyrophenone isomers. These protocols are designed to be self-validating by including appropriate controls and standards.

In Vitro Antioxidant Activity Assays

To obtain a comprehensive antioxidant profile, it is recommended to use multiple assays that measure different aspects of antioxidant action. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used and complementary methods.[4]

Table 1: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Endpoint | Standard |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5] | Decrease in absorbance at 517 nm. | Trolox or Ascorbic Acid |

| ABTS Radical Cation Decolorization | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.[6] | Decrease in absorbance at 734 nm. | Trolox |

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare stock solutions of the hydroxybutyrophenone isomers and the standard (Trolox) in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.[5]

-

For the blank, add 50 µL of methanol instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the concentration of each isomer and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for in vitro antioxidant activity screening.

In Vitro Anti-inflammatory Activity Assay: COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drugs.[7]

Table 2: COX-2 Inhibition Assay

| Assay | Principle | Endpoint | Standard |

| COX-2 Inhibitor Screening | Measures the ability of the compound to inhibit the peroxidase activity of human recombinant COX-2 enzyme. The activity is monitored by the oxidation of a fluorometric substrate. | Decrease in fluorescence intensity. | Celecoxib |

This protocol is based on commercially available COX-2 inhibitor screening kits.

-

Preparation of Reagents:

-

Reconstitute the human recombinant COX-2 enzyme, assay buffer, and fluorometric substrate according to the manufacturer's instructions.

-

Prepare stock solutions of the hydroxybutyrophenone isomers and the standard inhibitor (Celecoxib) in DMSO.

-

Create a series of dilutions of the test compounds and standard.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the COX-2 enzyme to all wells except the blank.

-

Add the test compounds or standard inhibitor to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate and the fluorometric substrate.

-

Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of the reaction (slope of the fluorescence vs. time curve) for each concentration.

-

Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the concentration and determine the IC50 value.

-

In Vitro Neuroprotective Activity Assay

A common approach to assess neuroprotection is to use a neuronal cell line and induce cytotoxicity with a known neurotoxin. The ability of the test compound to prevent or reduce cell death is then measured.[8][9]

Table 3: Neuroprotection Assay

| Assay | Principle | Endpoint | Cell Line | Neurotoxin |

| MTT Cell Viability Assay | Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. | Increase in absorbance at 570 nm. | SH-SY5Y (human neuroblastoma) | 6-hydroxydopamine (6-OHDA) or Amyloid-β peptide |

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the hydroxybutyrophenone isomers for 2 hours.

-

Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.

-

Include a vehicle control group (no isomer, no 6-OHDA) and a toxin control group (no isomer, with 6-OHDA).

-

Incubate the plate for 24 hours.

-

-

MTT Assay:

-

After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control group.

-

% Cell Viability = (A_sample / A_control) x 100

-

Plot the cell viability against the concentration of the isomers to determine their protective effects.

-

Caption: Potential neuroprotective mechanisms of hydroxybutyrophenone isomers.

Conclusion: A Roadmap for Future Research

This guide has provided a comprehensive framework for exploring the biological activities of hydroxybutyrophenone isomers. The theoretical foundation for their differential activities, particularly in the context of antioxidant potential, offers a strong rationale for prioritizing the 4'- and 3'-isomers in initial screening campaigns. The detailed experimental protocols for assessing antioxidant, anti-inflammatory, and neuroprotective effects are designed to yield robust and reproducible data.

Future research should focus on a systematic evaluation of all three isomers using the outlined in vitro assays to generate comparative quantitative data (e.g., IC50 values). The most promising isomer(s) can then be advanced to more complex cell-based models to elucidate their mechanisms of action, for instance, by investigating their effects on specific signaling pathways like NF-κB or Nrf2. Ultimately, in vivo studies in relevant animal models of inflammation or neurodegeneration will be crucial to validate the therapeutic potential of these intriguing compounds. The journey from isomeric structure to biological function is a cornerstone of medicinal chemistry, and the hydroxybutyrophenones represent a promising frontier in this ongoing exploration.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The neuroprotective effects of β-hydroxybutyrate on Aβ-injected rat hippocampus in vivo and in Aβ-treated PC-12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2'-Hydroxybutyrophenone via the Fries Rearrangement

Preamble: Navigating the Acylation of Phenols

The direct Friedel-Crafts acylation of phenols to produce hydroxyaryl ketones is a notoriously challenging transformation.[1][2] The primary obstacle lies in the bidentate nucleophilicity of the phenol substrate. The lone pairs on the phenolic oxygen readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution (C-acylation).[1] Concurrently, the oxygen atom itself can act as a nucleophile, leading to the kinetically favored O-acylation product, a phenyl ester.[2]

To circumvent these issues and achieve the synthesis of valuable hydroxyaryl ketones, such as the pharmaceutical intermediate 2'-Hydroxybutyrophenone, a more strategic approach is required.[3][4] The Fries Rearrangement provides an elegant and powerful solution. This reaction transforms a phenolic ester into a hydroxyaryl ketone through a Lewis acid-catalyzed intramolecular acyl group migration.[5][6] By first intentionally forming the phenyl ester and then inducing its rearrangement, we can achieve controlled C-acylation.

This guide provides a comprehensive examination of this methodology, detailing the underlying mechanism, offering step-by-step synthesis protocols, and discussing critical parameters that govern reaction success and regioselectivity.

Mechanistic Insights: From O-Acylation to Controlled C-Acylation

The synthesis is a two-stage process: initial esterification followed by the core Fries Rearrangement. Understanding the mechanism of the second stage is critical for controlling the final product distribution.

The widely accepted mechanism for the Fries Rearrangement begins with the coordination of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenyl butyrate ester. This site is a better Lewis base than the phenolic oxygen.[5] This initial complexation polarizes the ester bond, facilitating the transfer of the Lewis acid to the phenolic oxygen and generating a resonance-stabilized acylium carbocation (R-C=O⁺).[5][7]

This highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution step.[5] The key to synthesizing this compound lies in controlling the regioselectivity of this attack.

Controlling Regioselectivity (Ortho vs. Para): The reaction can yield both ortho (2'-hydroxy) and para (4'-hydroxy) isomers. The product ratio is primarily governed by reaction temperature and solvent choice, reflecting a classic case of thermodynamic versus kinetic control.[3]

-

High Temperature (>160°C): Favors the formation of the ortho product, this compound. This is the thermodynamically controlled pathway. The ortho intermediate can form a stable six-membered bidentate chelate with the aluminum chloride catalyst, lowering its energy state relative to the para intermediate.[3][8]

-

Low Temperature (<60°C): Favors the formation of the para product, 4'-Hydroxybutyrophenone. This is the kinetically favored pathway, as the para position is sterically less hindered for the initial attack by the bulky acylium-catalyst complex.[5][8]

-

Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, whereas increasing solvent polarity can increase the proportion of the para product.[3][5]

Experimental Protocols

Safety First: Friedel-Crafts reactions involve corrosive and water-sensitive reagents. All procedures must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.[9][10] Glassware must be thoroughly dried before use to prevent violent reactions and catalyst deactivation.[10][11]

Protocol 1: Synthesis of Phenyl Butyrate (O-Acylation)

This initial step creates the necessary substrate for the Fries Rearrangement.

-